molecular formula C8H15N7O2S3 B1672045 Famotidine CAS No. 76824-35-6

Famotidine

カタログ番号 B1672045
CAS番号: 76824-35-6
分子量: 337.5 g/mol
InChIキー: XUFQPHANEAPEMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Famotidine is a histamine-2 blocker that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

Famotidine has been synthesized with malonic acid (MAL) to enhance its solubility . The coordination ability of Famotidine (FMT) was explored using Ni (II) as a central ion . The complexes of famotidine and Ortho-chloranil were found to have a 2:1 stoichiometry .


Molecular Structure Analysis

Famotidine forms an octahedral complex at pH 4 where famotidine acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex .


Chemical Reactions Analysis

Famotidine is a competitive inhibitor of histamine H2-receptors . It reduces the secretion of gastric acid in the stomach by blocking the effect of histamine on histamine H2-receptors located on the parietal cells lining the stomach wall .


Physical And Chemical Properties Analysis

Famotidine has three polymorphs (forms A, B, and C), and the active pharmaceutical ingredient (API) in the commercial version of Famotidine is the metastable form B . Different API polymorphs have different physical and chemical properties, which can cause changes in the solubility, stability, dissolution, bioavailability, and final efficacy of drugs .

科学的研究の応用

1. Treatment of Peptic Ulcer

  • Summary of Application : Famotidine has been extensively used for the management of peptic ulcer for various decades . The current study concerns the development and evaluation of floating tablets of famotidine which, after oral administration, are planned to extend the gastric residence time, enhance drug bioavailability and aim the gastric ulcer .
  • Methods of Application : A Floating Drug Delivery System (FDDS) was developed using gas-forming agents, like sodium bicarbonate, citric acid and hydrocolloids, like hydroxypropyl methylcellulose (HPMC) and carbopol 934P . The prepared tablets were evaluated in terms of their pre-compression parameters, physical characteristics, buoyancy, buoyancy lag-time, in vitro release, and swelling index .
  • Results or Outcomes : The optimized formulation (F6) could sustain drug release (98%) for 24 h and remain buoyant for 24 hr . Optimized formulation (F6) showed no considerable change in physical appearance, drug content, total buoyancy time or in vitro dissolution study after storage at 40°C/75% RH for 3 months .

2. Attenuation of Cytokine Storm

  • Summary of Application : Famotidine activates the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction, to prevent cytokine storm .
  • Methods of Application : The potential anti-inflammatory effects of famotidine and other H2R antagonists were assessed in mice exposed to lipopolysaccharide (LPS)-induced cytokine storm . Famotidine was administered by intracerebroventricular (ICV) or intraperitoneal (IP) routes .
  • Results or Outcomes : Famotidine administered IP significantly reduced serum and splenic LPS-stimulated tumor necrosis factor (TNF) and IL-6 concentrations, significantly improving survival . The effects of ICV famotidine were significantly more potent as compared to the peripheral route .

3. Treatment of Gastroesophageal Reflux Disease (GERD)

  • Summary of Application : Famotidine is primarily administered as a treatment for GERD and related foregut disorders attributable to acid hypersecretion . It is an exquisitely specific inverse agonist of the human histamine H2 receptor .
  • Methods of Application : Famotidine is administered orally in standard GERD treatment doses (20–40 mg/day) .
  • Results or Outcomes : Famotidine effectively treats patients with GERD by reducing acid secretion in the stomach .

4. Potential Inhibitor of SARS-CoV-2 Proteases

  • Summary of Application : Early in the COVID-19 outbreak, research groups identified famotidine as a potential competitive inhibitor of both principal proteases expressed by the novel human coronavirus SARS-CoV-2 .
  • Methods of Application : Computational docking algorithms were used to predict the interactions between famotidine and the proteases at the atomic level .

5. Prevention of Recurrence of Duodenal Ulcer

  • Summary of Application : Famotidine is promising as maintenance therapy for preventing recurrence of duodenal ulcer .
  • Methods of Application : Famotidine is administered orally in standard treatment doses .
  • Results or Outcomes : Famotidine has shown promise in preventing the recurrence of duodenal ulcers, but further clinical experience, particularly in the long term, is needed to define the relative efficacy and tolerability of famotidine in these indications .

6. Treatment of Gastric Hypersecretory Disorders

  • Summary of Application : Famotidine is also promising as initial or maintenance treatment of gastric hypersecretory disorders .
  • Methods of Application : Famotidine is administered orally in standard treatment doses .
  • Results or Outcomes : Famotidine has shown promise in treating gastric hypersecretory disorders, but further clinical experience, particularly in the long term, is needed to define the relative efficacy and tolerability of famotidine in these indications .

Safety And Hazards

Before taking famotidine, patients should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

特性

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform, Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol., 1.0 mg/mL at 20 °C
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/, Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system., Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine.
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pepcid

Color/Form

White to pale yellow crystals

CAS RN

76824-35-6
Record name Famotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76824-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FAMOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QZO15J2Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 163.5 °C
Record name FAMOTIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Famotidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001919
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine
Reactant of Route 2
Famotidine
Reactant of Route 3
Reactant of Route 3
Famotidine
Reactant of Route 4
Famotidine
Reactant of Route 5
Famotidine
Reactant of Route 6
Reactant of Route 6
Famotidine

Citations

For This Compound
44,500
Citations
H Echizen, T Ishizaki - Clinical pharmacokinetics, 1991 - Springer
… Famotidine is 70% eliminated unchanged into urine after intravenous administration. The total body and renal clearances of famotidine … filtration rate, famotidine is considered to be …
Number of citations: 101 link.springer.com
AS Taha, N Hudson, CJ Hawkey… - … England Journal of …, 1996 - Mass Medical Soc
… or naproxen, with high doses of famotidine more effective than low doses. The … famotidine (20 mg twice daily and 40 mg twice daily) with placebo to test the hypothesis that famotidine …
Number of citations: 585 www.nejm.org
JL Smith - Digestion, 1985 - karger.com
The results of the initial clinical pharmacology studies of famotidine, a new Hy receptor antagonist, are summarized. These studies indicate that:(1) single oral doses of famotidine (5-80 …
Number of citations: 46 karger.com
JF Mather, RL Seip, RG McKay - The American journal of …, 2020 - ncbi.nlm.nih.gov
… famotidine. In comparison to patients not treated with famotidine, patients treated with famotidine … Use of famotidine was associated with a decreased risk of in-hospital mortality (odds …
Number of citations: 137 www.ncbi.nlm.nih.gov
CW Howden, GNJ Tytgat - Clinical therapeutics, 1996 - Elsevier
… Since its introduction in 1985, an estimated 18.8 million patients have been treated with famotidine worldwide. The safety profile of oral famotidine is reviewed in this article. Some of the …
Number of citations: 64 www.sciencedirect.com
TJ Humphries - Scandinavian Journal of Gastroenterology, 1987 - Taylor & Francis
… famotidine and aminopyrine, antipyrine, diazepam, theophylline, phenytoin, and warfarin. Coadministration of famotidine … In summary, famotidine, like ranitidine, demonstrates little or no …
Number of citations: 87 www.tandfonline.com
M Jaimini, AC Rana, YS Tanwar - Current drug delivery, 2007 - ingentaconnect.com
The purpose of this investigation was to prepare a gastroretentive drug delivery system of famotidine. Floating tablets of famotidine were prepared employing two different grades of …
Number of citations: 242 www.ingentaconnect.com
T Janowitz, E Gablenz, D Pattinson, TC Wang… - Gut, 2020 - gut.bmj.com
… famotidine compared with the day of starting famotidine, but a significant improvement in the symptom score was reported within 24 hours of starting famotidine … after first famotidine use (…
Number of citations: 153 gut.bmj.com
RP Walt, MJS Langman, J Cottrell, SG Mann… - The Lancet, 1992 - Elsevier
… We report here a large multicentre trial of famotidine in ulcer … This famotidine regimen had previously been shown to maintain pH near 7 in such patients. patients received famotidine …
Number of citations: 189 www.sciencedirect.com
DE Freedberg, J Conigliaro, TC Wang… - …, 2020 - gastrojournal.org
… famotidine (any dose, form of administration, or duration), classified as present if famotidine … propensity scoring matching to balance baseline characteristics based on use of famotidine. …
Number of citations: 295 www.gastrojournal.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。